molecular formula C9H7F7O B13817499 1,2,4,5,5,6,6-Heptafluoro-3-methoxybicyclo[2.2.2]oct-2-ene CAS No. 31673-28-6

1,2,4,5,5,6,6-Heptafluoro-3-methoxybicyclo[2.2.2]oct-2-ene

Cat. No.: B13817499
CAS No.: 31673-28-6
M. Wt: 264.14 g/mol
InChI Key: OTNWNQMMAGNNDG-UHFFFAOYSA-N
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Description

1,2,4,5,5,6,6-Heptafluoro-3-methoxybicyclo[222]oct-2-ene is a fluorinated organic compound known for its unique structure and properties The compound features a bicyclic octene framework with multiple fluorine atoms and a methoxy group, making it highly stable and resistant to chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,5,5,6,6-Heptafluoro-3-methoxybicyclo[2.2.2]oct-2-ene typically involves the fluorination of a suitable bicyclic precursor. One common method is the reaction of a bicyclo[2.2.2]octene derivative with a fluorinating agent such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction is usually carried out under controlled conditions, including low temperatures and an inert atmosphere, to ensure selective fluorination and prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced fluorination techniques, such as electrochemical fluorination or photochemical fluorination, can also be employed to achieve high purity and selectivity. These methods allow for the large-scale production of this compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

1,2,4,5,5,6,6-Heptafluoro-3-methoxybicyclo[2.2.2]oct-2-ene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkoxides, amines, and thiols.

    Reduction Reactions: The compound can be reduced to form partially or fully hydrogenated derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Oxidation Reactions: Oxidation of the methoxy group can lead to the formation of carbonyl compounds. Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Fluorine-substituted derivatives with various functional groups.

    Reduction: Hydrogenated derivatives with reduced fluorine content.

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

Scientific Research Applications

1,2,4,5,5,6,6-Heptafluoro-3-methoxybicyclo[2.2.2]oct-2-ene has several applications in scientific research:

    Materials Science: Used as a building block for the synthesis of fluorinated polymers and materials with unique properties such as high thermal stability and low surface energy.

    Pharmaceuticals: Investigated for its potential use in drug design and development due to its stability and ability to interact with biological targets.

    Chemical Synthesis: Employed as a reagent or intermediate in the synthesis of complex organic molecules, including agrochemicals and specialty chemicals.

    Industrial Applications: Utilized in the production of high-performance coatings, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of 1,2,4,5,5,6,6-Heptafluoro-3-methoxybicyclo[2.2.2]oct-2-ene involves its interaction with molecular targets through its fluorine atoms and methoxy group. The fluorine atoms can form strong hydrogen bonds and dipole interactions with biological molecules, while the methoxy group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,2,3,3,3-Heptafluoropropane: A fluorinated propane derivative with similar stability and chemical properties.

    1-Chloro-2,3,3,4,4,5,5-Heptafluorocyclopent-1-ene: A cyclopentene derivative with high chemical and thermal stability.

    1-Bromo-4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene: A hexene derivative with multiple fluorine atoms and unique reactivity.

Uniqueness

1,2,4,5,5,6,6-Heptafluoro-3-methoxybicyclo[2.2.2]oct-2-ene is unique due to its bicyclic structure, which imparts rigidity and stability. The presence of multiple fluorine atoms and a methoxy group further enhances its chemical resistance and potential for diverse applications. Compared to similar compounds, it offers a distinct combination of properties that make it valuable in various scientific and industrial contexts.

Properties

CAS No.

31673-28-6

Molecular Formula

C9H7F7O

Molecular Weight

264.14 g/mol

IUPAC Name

1,2,4,5,5,6,6-heptafluoro-3-methoxybicyclo[2.2.2]oct-2-ene

InChI

InChI=1S/C9H7F7O/c1-17-5-4(10)6(11)2-3-7(5,12)9(15,16)8(6,13)14/h2-3H2,1H3

InChI Key

OTNWNQMMAGNNDG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2(CCC1(C(C2(F)F)(F)F)F)F)F

Origin of Product

United States

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